molecular formula C17H15ClO2 B2377113 (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 57076-87-6

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2377113
CAS No.: 57076-87-6
M. Wt: 286.76
InChI Key: BHSGVFFDBSTANJ-LFYBBSHMSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. The molecule features a 4-chlorophenyl group at the β-position and a 4-ethoxyphenyl group at the α-position, connected via a conjugated double bond (C=C) in the trans (E) configuration. This structural arrangement confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry, materials science, and crystallography. Its synthesis typically involves Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 4-ethoxyacetophenone under basic conditions, yielding moderate to high purity (81% yield reported in some studies) .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSGVFFDBSTANJ-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as column chromatography can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Anticancer Properties

Chalcones exhibit promising anticancer activities through various mechanisms:

  • Cell Cycle Disruption : Studies have shown that chalcones can induce cell cycle arrest in cancer cells, leading to reduced proliferation. For instance, (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle .
  • Combination Therapies : The combination of chalcones with other chemotherapeutic agents has been explored to enhance therapeutic efficacy. This synergistic approach may improve outcomes in resistant cancer types .

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties, which are crucial in treating inflammatory diseases:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that chalcones can downregulate the production of pro-inflammatory cytokines, thereby reducing inflammation . This mechanism is beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

The antimicrobial potential of chalcones is well-documented:

  • Broad-Spectrum Activity : this compound has demonstrated activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus . The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.

Case Studies

StudyFindings
Elkhalifa et al. (2021)Investigated the cytotoxic effects of chalcone derivatives on triple-negative breast cancer cells, demonstrating significant inhibition of tumor invasion and migration .
Mahapatra et al. (2017)Highlighted the multitargeted biological activities of chalcones, including their role in anticancer therapy and anti-inflammatory applications .
Zhuang et al. (2017)Reported on the synthesis and characterization of novel chalcone derivatives with enhanced biological activities compared to traditional compounds .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the compound’s aromatic rings may facilitate binding to hydrophobic pockets in target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with analogous structures differ in substituents on the aryl rings, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Structural and Electronic Features

Compound Name Substituents (α-Position) Substituents (β-Position) Key Structural Observations
(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (Target) 4-Ethoxy (electron-donating) 4-Chloro (electron-withdrawing) Enhanced conjugation due to electron-donor (ethoxy) and electron-acceptor (chloro) groups. Dihedral angle between aromatic rings: 7.14°–56.26° (varies with substituents) .
(2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one Phenyl (no substituent) 4-Chloro Reduced electronic asymmetry; higher planarity compared to ethoxy derivatives. Dihedral angle: 8.5°–12.3° .
(2E)-3-(4-Ethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluoro 4-Ethoxy Fluorine’s electronegativity increases polarity; lower solubility in nonpolar solvents .
(2E)-3-(4-Methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 4-Ethoxy 4-Methoxy Methoxy’s smaller size enhances crystallinity; stronger hydrogen bonding vs. ethoxy .
(2E)-3-(4-Dimethylaminophenyl)-1-(4-chlorophenyl)prop-2-en-1-one 4-Chloro 4-Dimethylamino Strong electron-donating dimethylamino group increases charge transfer; used in nonlinear optical studies .

Spectroscopic Data

  • IR Spectroscopy : The target compound shows C=O stretching at ~1650 cm⁻¹ and C=C at ~1600 cm⁻¹, consistent with chalcones. Ethoxy groups exhibit C-O-C stretches at 1250–1050 cm⁻¹ .
  • NMR : For the target:
    • ¹H-NMR (DMSO-d₆) : δ 8.2 (d, C=CH), 7.8–6.9 (aromatic protons), 4.1 (q, OCH₂), 1.4 (t, CH₃) .
    • ¹³C-NMR : δ 188.1 (C=O), 145.2 (C=C), 132.5–114.3 (aromatic carbons) .

Key Research Findings

  • Substituent Effects : Electron-donating groups (ethoxy, methoxy) enhance solubility and optical properties, while electron-withdrawing groups (chloro, fluoro) improve thermal stability .
  • Crystallography : Dihedral angles between aryl rings in chalcones correlate with substituent bulkiness. For example, ethoxy groups induce larger angles (up to 56.26°) compared to methoxy (45.3°) .

Biological Activity

(2E)-3-(4-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, supported by data from various studies.

  • Molecular Formula : C17H15ClO2
  • CAS Number : 5716916
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, research indicates that chalcone derivatives can promote apoptosis in cancer cells by inhibiting critical signaling pathways such as RAS-ERK and AKT/FOXO3a pathways. This was demonstrated in hepatocellular carcinoma cells where the compound showed significant apoptotic effects, suggesting its potential as an anticancer agent .

Antimicrobial Effects

Chalcones have been extensively studied for their antimicrobial properties. The compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that structural modifications in chalcones, such as the presence of halogen substituents like chlorine, enhance their antibacterial efficacy. The minimum inhibitory concentrations (MICs) of related compounds suggest that similar derivatives may exhibit potent antimicrobial activity .

Anti-inflammatory Properties

Chalcones are also recognized for their anti-inflammatory effects. The presence of electron-donating groups in their structure has been linked to increased anti-inflammatory activity. The compound's ability to modulate inflammatory pathways could make it a candidate for further research in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Key findings include:

  • Halogen Substitution : The presence of chlorine at the para position on the phenyl ring enhances both anticancer and antimicrobial activities.
  • Ethoxy Group : The ethoxy substituent at the para position on the second phenyl ring contributes to the compound's solubility and biological activity.

Data Table: Biological Activity Overview

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighInhibition of RAS-ERK and AKT/FOXO3a pathways
AntimicrobialModerateDisruption of bacterial cell wall integrity
Anti-inflammatoryModerateModulation of inflammatory cytokine production

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

  • Hepatocellular Carcinoma Study : This study revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in cancer cells through targeted signaling pathways .
  • Antibacterial Screening : Various derivatives were tested against common pathogens, showing that those with halogen substitutions exhibited lower MIC values compared to unsubstituted counterparts, indicating enhanced antibacterial properties .

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